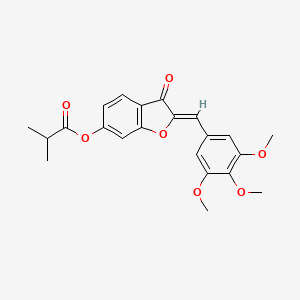

(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3,4,5-trimethoxybenzoate is a compound that is closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants . They possess remarkable biological activities including antimicrobial, anti-inflammatory, and anticancer properties .

Molecular Structure Analysis

The molecular structure of related compounds such as 3-METHYL-N-(2-OXO-2-(2-(2,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO)ETHYL)BENZAMIDE has been reported . The compound has a molecular weight of 385.423 .

科学的研究の応用

Research on Related Compounds and Functionalities

Antioxidant Properties and Cellular Protection :

- Research on similar compounds, especially those with methoxy and benzofuran components, often focuses on their antioxidant properties. These compounds can protect cells from oxidative stress, potentially relevant in neuroprotective, anticancer, and anti-inflammatory applications. For example, trimetazidine, a compound with methoxy groups, has been studied for its ability to increase cellular tolerance to ischemia and its interaction with adenosine, suggesting a novel interpretation of its anti-ischemic effect (Blardi et al., 2002).

Photoprotective Effects :

- Benzofuran derivatives are investigated for their ability to absorb UV radiation, making them potential candidates for sunscreen and photoprotective applications. Their ability to mitigate DNA damage caused by UV exposure can be a crucial area of research, contributing to the development of more effective photoprotective agents.

Environmental Persistence and Health Impact :

- Compounds with benzofuran structures are also studied for their environmental impact, including their persistence and potential toxicity. Research in this area could inform environmental protection strategies and the development of safer chemicals (Renzulli et al., 2011).

Biochemical Pathways and Metabolism :

- Understanding how similar compounds are metabolized in the body can provide insights into their potential therapeutic uses and safety profiles. Studies on metabolism and the interaction with specific biochemical pathways can guide the design of new drugs with improved efficacy and reduced side effects.

Cancer Research and Chemoprevention :

- Benzofuran derivatives have been explored for their potential anticancer properties, including the ability to inhibit tumor growth and induce apoptosis in cancer cells. Research in this field could lead to the development of new chemopreventive agents or therapeutic options for cancer treatment.

作用機序

Target of Action

The primary targets of the compound (2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, and signal transduction .

Mode of Action

The compound (2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it can inhibit tubulin polymerization, a critical process in cell division .

Biochemical Pathways

The compound (2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate affects several biochemical pathways. By inhibiting tubulin, it disrupts the formation of the mitotic spindle, which is essential for cell division . By inhibiting Hsp90, it affects protein folding and degradation . The inhibition of TrxR disrupts the balance of cellular redox state .

Pharmacokinetics

Compounds with the trimethoxyphenyl (tmp) group, which is present in this compound, are known to exhibit diverse bioactivity effects

Result of Action

The molecular and cellular effects of (2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate’s action include the inhibition of cell division and disruption of protein folding, leading to cell death . This makes it a potential candidate for anti-cancer therapy .

特性

IUPAC Name |

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-12(2)22(24)28-14-6-7-15-16(11-14)29-17(20(15)23)8-13-9-18(25-3)21(27-5)19(10-13)26-4/h6-12H,1-5H3/b17-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBJXDSKTCUORF-IUXPMGMMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(tert-butyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2719984.png)

![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2719985.png)

![4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2719987.png)

![7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2719989.png)

![9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine](/img/structure/B2719991.png)

![3-[(3-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2719993.png)